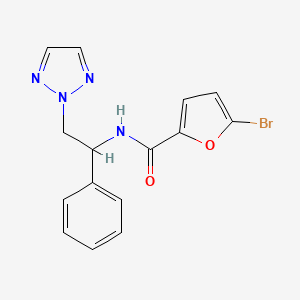
2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and a thiophene ring
Mechanism of Action
Target of Action
The compound, 2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide, is a derivative of indole and thiophene . Indole derivatives are known to bind with high affinity to multiple receptors , and thiophene derivatives have been found to exhibit a variety of pharmacological properties . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the wide range of biological activities associated with indole and thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
It is known that thiophene-based analogs and indole derivatives, which are structurally similar to this compound, exhibit a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds interact with multiple receptors, which makes them useful in developing new derivatives .
Cellular Effects
Similar compounds, such as indole derivatives, have been shown to have a broad spectrum of biological activities . These activities can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the formation of the furan-3-carboxamide moiety.
Indole Derivative Synthesis: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiophene-2-carbonyl Introduction: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Furan-3-carboxamide Formation: The final step involves the formation of the furan-3-carboxamide moiety, which can be achieved through the reaction of a furan derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler compound with a furan ring and two methyl groups.
Thiophene-2-carboxamide: Contains a thiophene ring with a carboxamide group.
Indole-3-carboxamide: Features an indole ring with a carboxamide group.
Uniqueness
2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide is unique due to the combination of its three distinct moieties (furan, indole, and thiophene) in a single molecule. This structural complexity provides it with unique chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-10-16(13(2)25-12)19(23)21-15-6-5-14-7-8-22(17(14)11-15)20(24)18-4-3-9-26-18/h3-6,9-11H,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSBBMGECNHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
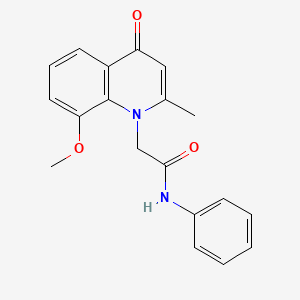
![6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2826995.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)
![3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2826998.png)
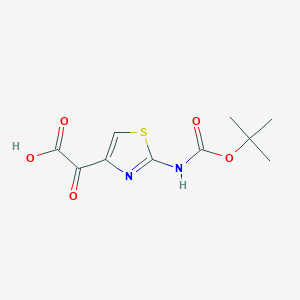
![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)
![2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2827004.png)
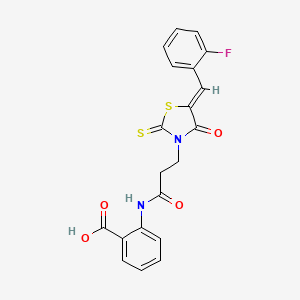
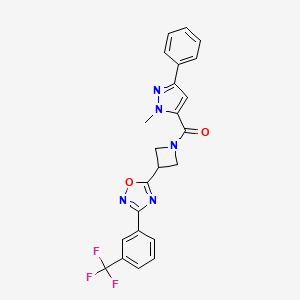
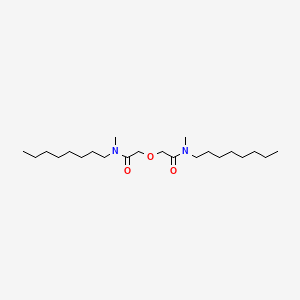

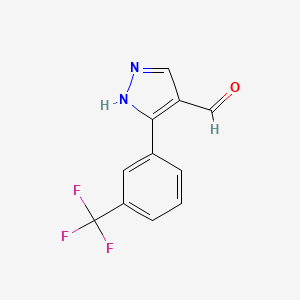
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B2827013.png)
